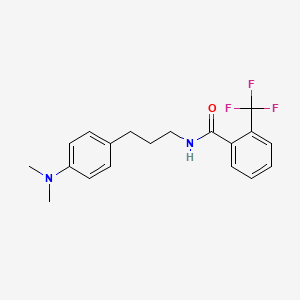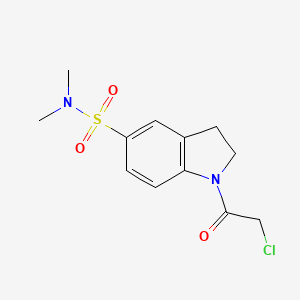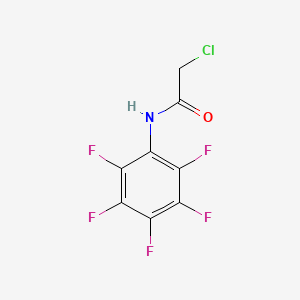![molecular formula C11H9NO3S B2728509 (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 74942-48-6](/img/structure/B2728509.png)
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as MPTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTD belongs to the class of thiazolidinediones and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes such as glucose and lipid metabolism. This compound has been found to activate PPARs, which may explain its antidiabetic and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models of diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an antidiabetic agent. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. One potential direction is the development of this compound analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases such as cancer and cardiovascular diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in different cell lines and animal models.
Méthodes De Synthèse
The synthesis of (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in ethanol followed by a cyclization reaction with chloroacetic acid. The final product is obtained after purification through recrystallization. The purity of the compound is confirmed through analytical methods such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various therapeutic applications in scientific research. One of the primary applications of this compound is its potential as an antidiabetic agent. This compound has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer and cardiovascular diseases.
Propriétés
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)

![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)
![2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2728441.png)


![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2728447.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)